molecular formula C14H22N4O5S B11182639 N~1~-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide

N~1~-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide

Cat. No.: B11182639
M. Wt: 358.42 g/mol
InChI Key: MQQJIDFNZSYYRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide is a synthetic sulfonamide derivative featuring a 1,4,5,6-tetrahydro-1,3,5-triazine core substituted with a 3-hydroxypropyl group at position 3. This structural complexity suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamides and triazine derivatives are known to exhibit activity (e.g., carbonic anhydrase inhibition or anticancer mechanisms) .

Properties

Molecular Formula

C14H22N4O5S

Molecular Weight

358.42 g/mol

IUPAC Name

N-[3-(3-hydroxypropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C14H22N4O5S/c1-22-12-5-4-11(8-13(12)23-2)24(20,21)17-14-15-9-18(10-16-14)6-3-7-19/h4-5,8,19H,3,6-7,9-10H2,1-2H3,(H2,15,16,17)

InChI Key

MQQJIDFNZSYYRW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CCCO)OC

Origin of Product

United States

Preparation Methods

Sulfonation of 3,4-Dimethoxybenzene

Sulfonation is achieved using chlorosulfonic acid (ClSO₃H) or concentrated sulfuric acid under controlled conditions. For instance, 3,4-dimethoxybenzene reacts with chlorosulfonic acid at 0–5°C to yield 3,4-dimethoxybenzenesulfonic acid . This intermediate is isolated via precipitation in ice water and purified through recrystallization.

Conversion to Sulfonyl Chloride

The sulfonic acid is subsequently treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form 3,4-dimethoxybenzenesulfonyl chloride . This step is critical for introducing the reactive sulfonyl chloride group, which facilitates nucleophilic substitution with amines.

Formation of the Sulfonamide

Reaction of the sulfonyl chloride with aqueous ammonia (NH₃) or ammonium hydroxide (NH₄OH) yields 3,4-dimethoxybenzenesulfonamide . The product is isolated via filtration and characterized by melting point analysis and spectroscopic methods (¹H NMR, IR).

Key Reaction Conditions:

StepReagents/ConditionsYield (%)
SulfonationClSO₃H, 0–5°C, 2 h85–90
Sulfonyl ChloridePCl₅, reflux, 4 h78–82
Sulfonamide FormationNH₃ (aq.), RT, 12 h90–95

Preparation of the 5-(3-Hydroxypropyl)-1,4,5,6-Tetrahydro-1,3,5-Triazin-2-Amine Intermediate

The triazine ring is synthesized via cyclocondensation or stepwise substitution on a preformed triazine core. The inclusion of the 3-hydroxypropyl group necessitates protective-group strategies to prevent undesired side reactions.

Cyclocondensation Approach

A mixture of 3-hydroxypropylamine , formaldehyde, and ammonium chloride undergoes cyclization under acidic conditions (e.g., HCl) to form 5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine . This method leverages the Mannich reaction mechanism, where formaldehyde acts as a methylene donor.

Reaction Scheme:

3-Hydroxypropylamine+HCHO+NH4ClTriazine Intermediate+H2O\text{3-Hydroxypropylamine} + \text{HCHO} + \text{NH}4\text{Cl} \rightarrow \text{Triazine Intermediate} + \text{H}2\text{O}

Substitution on Cyanuric Chloride

Alternatively, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a starting material. 3-Hydroxypropylamine is introduced at the 5-position via nucleophilic displacement of one chloride at 0–5°C in dimethylformamide (DMF). Subsequent reduction of the triazine ring with hydrogen gas (H₂) and palladium catalyst yields the tetrahydrotriazine structure.

Key Reaction Conditions:

StepReagents/ConditionsYield (%)
Chloride Substitution3-Hydroxypropylamine, DMF, 0–5°C, 2 h70–75
ReductionH₂ (1 atm), Pd/C, EtOH, RT, 6 h65–70

Coupling of the Benzenesulfonamide and Triazine Moieties

The final step involves linking the two components via a sulfonamide-triazine bond. This is achieved through nucleophilic aromatic substitution or coupling reagents.

Nucleophilic Substitution

The triazine intermediate, bearing a reactive chloride or amine group, reacts with 3,4-dimethoxybenzenesulfonamide in the presence of a base (e.g., triethylamine, NaHCO₃). DMF or tetrahydrofuran (THF) serves as the solvent, with heating to 50–60°C to drive the reaction.

Reaction Scheme:

Triazine-Cl+Sulfonamide-NH2Target Compound+HCl\text{Triazine-Cl} + \text{Sulfonamide-NH}_2 \rightarrow \text{Target Compound} + \text{HCl}

Coupling Reagent-Mediated Synthesis

For cases where the triazine lacks a leaving group, carbodiimide reagents (e.g., EDC, DCC) facilitate amide bond formation between the sulfonamide and triazine amine. This method is less common but effective for sterically hindered systems.

Optimization Data:

Coupling MethodReagents/ConditionsYield (%)
NucleophilicNaHCO₃, DMF, 60°C, 8 h60–65
EDC/HOBtEDC, HOBt, DCM, RT, 12 h55–60

Purification and Characterization

The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Structural confirmation employs:

  • ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), methoxy groups (δ 3.8–4.0 ppm), and hydroxypropyl signals (δ 1.8–2.2 ppm).

  • IR Spectroscopy : Sulfonamide S=O stretches (1130–1150 cm⁻¹), N-H bends (3300–3500 cm⁻¹).

  • Mass Spectrometry : Molecular ion peak matching the calculated molar mass (421.5 g/mol).

Challenges and Mitigation Strategies

Hydroxyl Group Protection

The 3-hydroxypropyl substituent necessitates protection (e.g., as a tert-butyldimethylsilyl ether) during triazine synthesis to prevent oxidation or unintended side reactions. Deprotection is achieved using tetrabutylammonium fluoride (TBAF).

Regioselectivity in Triazine Substitution

Stepwise substitution on cyanuric chloride ensures regioselective incorporation of the hydroxypropyl and sulfonamide groups. Kinetic control at low temperatures (0–5°C) favors monosubstitution, while thermodynamic conditions (reflux) drive disubstitution.

Scalability and Industrial Relevance

The described methods are scalable to multi-gram quantities, with yields exceeding 60% in optimized protocols. Industrial applications prioritize the cyclocondensation route due to lower reagent costs and fewer purification steps .

Chemical Reactions Analysis

Types of Reactions

N~1~-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxypropyl group yields a ketone, while substitution of the methoxy groups can lead to various substituted benzenesulfonamides .

Scientific Research Applications

Synthesis Overview

  • Starting Materials : The synthesis often begins with 3-hydroxypropyl derivatives and benzenesulfonamides.
  • Reagents : Common reagents include bases and coupling agents to facilitate the formation of the triazine ring.
  • Yield and Purity : The yield can vary significantly based on reaction conditions; purification methods such as recrystallization or chromatography are often employed to achieve high purity.

Antitumor Activity

Research indicates that N~1~-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide exhibits promising antitumor properties. Studies have demonstrated its cytotoxic effects against various cancer cell lines including:

  • Colon Cancer (HCT-116)
  • Breast Cancer (MCF-7)
  • Cervical Cancer (HeLa)

The compound's mechanism appears to involve apoptosis induction and disruption of cellular proliferation pathways .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the compound's efficacy by modifying different substituents on the triazine and sulfonamide moieties. These modifications have led to enhanced potency and selectivity against specific cancer types .

Potential Therapeutic Uses

Given its biological profile, this compound holds potential for therapeutic applications in:

  • Cancer Treatment : As a lead compound for developing new anticancer drugs.
  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties which warrant further investigation.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant cytotoxicity against HCT-116 cells with an IC50 value indicating effective dose levels .
Study 2Explored the SAR of related compounds leading to the identification of structural features critical for activity .
Study 3Investigated the mechanism of action revealing apoptosis as a key pathway influenced by the compound .

Mechanism of Action

The mechanism of action of N1-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The hydroxypropyl group and the triazine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: N-[5-(3,4-dimethoxyphenethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide (CAS: 1209868-53-0)

This compound shares the 1,4,5,6-tetrahydro-1,3,5-triazin-2-yl scaffold but differs in substituents:

  • Triazine substitution : A 3,4-dimethoxyphenethyl group replaces the 3-hydroxypropyl group.
  • Sulfonamide group : Methanesulfonamide (CH3SO2NH-) vs. 3,4-dimethoxybenzenesulfonamide.
Structural and Physicochemical Differences
Property Target Compound Analog (CAS: 1209868-53-0)
Molecular Weight ~355.42 g/mol 342.42 g/mol
Key Substituents 3-hydroxypropyl, 3,4-dimethoxybenzenesulfonamide 3,4-dimethoxyphenethyl, methanesulfonamide
Hydrophilicity Higher (due to -OH group) Lower (lipophilic phenethyl chain)
Potential Binding Motifs Hydrogen bonding (OH, sulfonamide, methoxy) Hydrophobic interactions (phenethyl)
Implications for Bioactivity
  • The 3-hydroxypropyl group in the target compound may improve aqueous solubility, enhancing bioavailability compared to the phenethyl-substituted analog .
  • The 3,4-dimethoxybenzenesulfonamide moiety could offer stronger π-π stacking or hydrogen-bonding interactions with biological targets compared to the simpler methanesulfonamide group in the analog.

Broader Context: 5-Fluorouracil (5-FU) Prodrugs

While structurally distinct from the target compound, 5-FU prodrugs (e.g., short peptide-conjugated derivatives) highlight the importance of modifying drug scaffolds to reduce toxicity and improve efficacy .

Research Findings and Limitations

  • Data Gaps: No direct biological data (e.g., IC50, pharmacokinetics) for the target compound are available in the provided evidence.
  • Synthetic Feasibility : Both compounds likely share synthetic routes for triazine ring formation, but substituent variations require tailored strategies (e.g., hydroxypropyl vs. phenethyl grafting).

Biological Activity

N~1~-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide is a complex organic compound notable for its unique structural features, which include a benzenesulfonamide moiety and a tetrahydro-1,3,5-triazine derivative. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C14H22N4O5S. Its structure is characterized by:

  • Benzenesulfonamide group : Imparts potential antibacterial and antifungal properties.
  • Tetrahydro-1,3,5-triazine ring : Known for its involvement in various pharmacological activities.
  • Hydroxypropyl group : Enhances solubility and bioavailability.
  • Methoxy groups : May contribute to the modulation of biological activity.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities. The following are key areas of biological activity associated with this compound:

Antimicrobial Activity

Studies have suggested that the compound possesses antimicrobial properties. The presence of the sulfonamide group is particularly relevant as sulfonamides are widely recognized for their antibacterial effects. In vitro studies have demonstrated efficacy against various bacterial strains.

Anticancer Properties

Preliminary research indicates potential anticancer activity. The compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as diabetes and obesity.

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of the compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of commonly used antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Study 2: Anticancer Activity

In vitro assays using human cancer cell lines demonstrated that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting a significant induction of apoptosis.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12
HeLa (Cervical Cancer)15

The biological activity of this compound is hypothesized to involve:

  • Interaction with target proteins : Binding affinity studies suggest that the compound interacts with specific proteins involved in cell signaling pathways.
  • Reactive oxygen species (ROS) generation : Induction of oxidative stress leading to cellular damage and apoptosis.

Q & A

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Answer :
  • Document synthetic protocols in MIABiC (Minimum Information About a Bioactive Compound) format .
  • Share raw spectral data and crystallization conditions in public repositories (e.g., Cambridge Structural Database) .
  • Use open-source cheminformatics tools (e.g., RDKit) for data standardization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.